methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate
Description
Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a pyrrolidine-carbonyl group and a substituted pyrazine ring. The pyrazine moiety is modified with a dimethylamino group at the 6-position, while the pyrrolidine ring is linked via an ether oxygen to the pyrazine system. The ester group at the benzoate position enhances lipophilicity, which may influence bioavailability and environmental persistence .
Properties
IUPAC Name |
methyl 2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-8-9-23(12-13)18(24)14-6-4-5-7-15(14)19(25)26-3/h4-7,10-11,13H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXBBZDWHKFQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the pyrrolidine and pyrazine rings, followed by their coupling and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Structure: Unlike the target compound, most analogs in Table 1 feature pyrimidine or pyridine rings (e.g., pyriminobac-methyl, haloxyfop-methyl) rather than pyrazine.
Ester Linkage: All compounds share a methyl benzoate backbone, but the target compound’s pyrrolidine-carbonyl substituent distinguishes it from herbicides like diclofop-methyl, which rely on phenoxypropanoate chains for activity .
Functional Applications: The evidence highlights that pyriminobac-methyl and diclofop-methyl act as acetyl-CoA carboxylase (ACCase) inhibitors in grasses, whereas the target compound’s mechanism remains uncharacterized. Its pyrrolidine-pyrazine system may target different biochemical pathways, such as kinase inhibition or neurotransmitter modulation, based on structural parallels to bioactive molecules outside the evidence scope.
Research Findings and Limitations
- Ecotoxicological Data: No data are available for the target compound. In contrast, haloxyfop-methyl exhibits high soil mobility due to its trifluoromethyl group, a feature absent in the dimethylamino-pyrazine system .
Biological Activity
Chemical Structure and Properties
Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate has a unique structure that includes:
- A pyrazine ring : This nitrogen-containing heterocycle is known for its role in biological activity.
- A pyrrolidine moiety : This five-membered ring structure contributes to the compound's pharmacological properties.
- A benzoate group : This aromatic component can enhance lipophilicity, affecting the compound's absorption and distribution.
Molecular Formula
The molecular formula can be represented as .
Research indicates that compounds similar to this compound may interact with various biological pathways, including:
- Inhibition of the PI3K/AKT/mTOR pathway : Dysregulation of this pathway is often associated with tumor proliferation. Compounds targeting this pathway have shown promise in anticancer therapies .
- Antimicrobial properties : Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Antitumor Activity
- Antimicrobial Testing
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant tumor growth inhibition | |
| Antimicrobial | Effective against multiple strains | |
| Enzyme Inhibition | Potential modulation of PI3K pathway |
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Antitumor | High |
| Related hydrazide derivatives | Antimicrobial | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
